Sodium hypoiodite
Description
Properties
CAS No. |
22468-64-0 |
|---|---|
Molecular Formula |
INaO |
Molecular Weight |
165.894 g/mol |
IUPAC Name |
sodium;hypoiodite |
InChI |
InChI=1S/IO.Na/c1-2;/q-1;+1 |
InChI Key |
SAFWHKYSCUAGHQ-UHFFFAOYSA-N |
Canonical SMILES |
[O-]I.[Na+] |
Related CAS |
14332-21-9 (Parent) |
Origin of Product |
United States |
Synthetic Strategies and in Situ Generation of Sodium Hypoiodite
Laboratory Synthesis Pathways for Sodium Hypoiodite (B1233010)
The direct synthesis of sodium hypoiodite in a laboratory setting relies on the carefully controlled reaction of elemental iodine with a basic medium.
The most conventional method for preparing this compound involves the reaction of elemental iodine (I₂) with a cold and dilute aqueous solution of sodium hydroxide (B78521) (NaOH). vedantu.combyjus.com In this disproportionation reaction, iodine is simultaneously oxidized and reduced. One iodine atom is oxidized to the +1 state to form this compound, while the other is reduced to the -1 state, yielding sodium iodide (NaI). vedantu.com
The balanced chemical equation for this transformation is: 2NaOH + I₂ → NaIO + NaI + H₂O byjus.comtestbook.com
This method produces an aqueous solution containing both this compound and sodium iodide. The resulting this compound can then undergo hydrolysis to form hypoiodous acid (HOI), its conjugate acid. byjus.comtestbook.com
The synthesis of this compound is highly sensitive to reaction conditions. Control over these parameters is critical to maximize the yield of the desired hypoiodite and prevent its decomposition or the formation of undesired byproducts.
Key parameters include:
Temperature: The reaction must be conducted in cold conditions. byjus.com If the sodium hydroxide solution is hot and concentrated, the initially formed hypoiodite rapidly disproportionates into sodium iodate (B108269) (NaIO₃) and sodium iodide. sciencemadness.org
Concentration of Base: The use of a dilute sodium hydroxide solution is essential. vedantu.combyjus.com High concentrations of base can promote the competing reaction that forms iodate.
pH: this compound is most stable in neutral to slightly acidic solutions (pH 5-7). Under alkaline conditions (pH > 8), it is prone to rapid disproportionation.
Table 1: Influence of Reaction Parameters on the Direct Synthesis of this compound
| Parameter | Condition for Optimal NaIO Formation | Effect of Deviation | Primary Byproducts from Deviation |
|---|---|---|---|
| Temperature | Cold (e.g., 0–5 °C) | Elevated temperatures | Promotes rapid disproportionation of NaIO |
| Base Concentration | Dilute NaOH Solution | High NaOH concentration | Favors the formation of sodium iodate |
| pH | Near-neutral (maintained post-synthesis) | Alkaline (pH > 8) | Accelerates disproportionation into iodide and iodate |
Direct Formation from Elemental Iodine and Basic Media
Catalytic and Stoichiometric In Situ Generation Protocols
Given the instability of isolated this compound, modern organic synthesis predominantly relies on its in situ generation from stable and readily available precursors. This approach ensures that the reactive oxidant is generated in low concentrations and consumed immediately by the substrate, minimizing side reactions.
A versatile strategy for in situ generation involves the oxidation of a stable iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), using a terminal oxidant. The choice of iodide source and oxidant can be tailored to the specific requirements of the chemical transformation.
KI/Oxone System: The combination of catalytic potassium iodide (KI) with Oxone (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) as the terminal oxidant is an effective method for generating an electrophilic iodine species akin to hypoiodite. nih.govresearchgate.net This system is widely used in oxidative cyclization reactions, such as the synthesis of isoxazolines from aldoximes and alkenes. nih.govresearchgate.net The active species generated is believed to be hypoiodous acid or hypoiodite, which mediates the transformation. researchgate.netfigshare.com
NaI/TBHP System: The use of sodium iodide (NaI) in conjunction with tert-butyl hydroperoxide (TBHP) as the oxidant is a powerful system for generating hypoiodite in situ. rsc.orgacs.org This combination has been successfully applied to a range of reactions, including the C2 sulfonylation of heteroaromatic N-oxides and the synthesis of α-ketoamides. acs.orgresearchgate.net The NaI/TBHP system is valued for its mild reaction conditions and the use of an inexpensive catalyst and oxidant. rsc.orgresearchgate.net
Table 2: Selected Research Findings on In Situ this compound Generation
| Iodide Source | Oxidant | Reaction Type | Research Finding | Reference(s) |
|---|---|---|---|---|
| Potassium Iodide (KI) | Oxone | Oxidative Cyclization | Efficiently synthesizes isoxazolines from aldoximes and alkenes via a hypoiodite-mediated pathway. | nih.govresearchgate.net |
| Sodium Iodide (NaI) | tert-Butyl Hydroperoxide (TBHP) | C2 Sulfonylation | Achieves direct C2 sulfonylation of heteroaromatic N-oxides where hypoiodite acts as a substrate activator. | acs.org |
| Tetrabutylammonium Iodide (TBAI) | tert-Butyl Hydroperoxide (TBHP) | Oxidative Coupling | Catalyzes the oxidative coupling of aldehydes and dialkylformamides to produce amides. | rsc.org |
| Sodium Iodide (NaI) | tert-Butyl Hydroperoxide (TBHP) | α-Oxyacylation | Used in the α-oxybenzoylation of diethyl malonate, proceeding through a hypoiodite intermediate. | acs.org |
| Potassium Iodide (KI) | Hydrogen Peroxide (H₂O₂) | Intramolecular Amination | Mediates the intramolecular oxidative amination of 3-aminoalkyl-2-oxindoles under metal-free conditions. | researchgate.net |
The fundamental mechanism for the in situ generation of this compound involves the oxidation of the iodide anion (I⁻). The terminal oxidant (e.g., TBHP, Oxone) accepts electrons from I⁻, converting it into an electrophilic iodine(I) species. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | NaIO |
| Iodine | I₂ |
| Sodium hydroxide | NaOH |
| Sodium iodide | NaI |
| Water | H₂O |
| Hypoiodous acid | HOI |
| Sodium iodate | NaIO₃ |
| Potassium iodide | KI |
| Oxone | 2KHSO₅·KHSO₄·K₂SO₄ |
| tert-Butyl hydroperoxide | C₄H₁₀O₂ (TBHP) |
| Tetrabutylammonium iodide | C₁₆H₃₆IN (TBAI) |
| Hydrogen peroxide | H₂O₂ |
| Diethyl malonate | C₇H₁₂O₄ |
| Isoxazolines | C₃H₃NO (parent ring) |
| Aldoximes | RCH=NOH |
| Alkenes | CₙH₂ₙ |
Oxidative Cleavage Reactions Mediated by Hypoiodite
Alpha-Carbonyl Oxidative Cleavage of Methyl Ketones (Haloform Reaction Analogues)
This compound is a key reagent in the haloform reaction, a well-established method for the oxidative cleavage of methyl ketones and compounds that can be oxidized to methyl ketones. ncert.nic.inwikipedia.org This reaction is highly specific for aldehydes and ketones that possess at least one methyl group attached to the carbonyl carbon. ncert.nic.in The reaction proceeds by the exhaustive halogenation of the methyl group in the presence of a base. wikipedia.org
The primary action involves the oxidation of the methyl ketone by sodium hypohalite to the sodium salt of the corresponding carboxylic acid, which contains one carbon atom less than the starting carbonyl compound. ncert.nic.in The methyl group is concurrently converted into iodoform (B1672029) (CHI₃), a yellow crystalline solid that precipitates from the solution. shaalaa.comwikipedia.org This precipitation serves as a classical chemical test, known as the iodoform test, for the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone. ncert.nic.inwikipedia.org
For instance, the reaction of acetone (B3395972) with this compound results in an oxidative cleavage to produce sodium acetate (B1210297) and iodoform. chemsky-cn.comshaalaa.com This oxidation process is notable because it does not affect carbon-carbon double bonds that may be present elsewhere in the molecule. ncert.nic.in
The general mechanism involves three main steps after the in situ formation of this compound:
Enolate Formation: The ketone undergoes keto-enol tautomerization under basic conditions to form an enolate. wikipedia.org
Electrophilic Attack: The enolate is then attacked by the hypohalite. This process is repeated until all three alpha-hydrogens of the methyl group are replaced by iodine atoms. vedantu.com
Cleavage: The resulting tri-iodomethyl ketone is cleaved by hydroxide ion to yield the haloform and the salt of a carboxylic acid. vedantu.com
Table 1: Examples of Haloform Reaction with this compound
| Starting Material | Product (Carboxylate Salt) | Haloform Product |
| Acetone | Sodium acetate | Iodoform (CHI₃) |
| Acetophenone | Sodium benzoate | Iodoform (CHI₃) |
| Propan-2-ol | Sodium acetate | Iodoform (CHI₃) |
| Butan-2-one | Sodium propanoate | Iodoform (CHI₃) |
Extended Applications in Carbon-Carbon Bond Scission
Beyond the classic haloform reaction, hypoiodite and related hypohalites can participate in other carbon-carbon bond cleavage reactions. The oxidation of ketones, in general, can lead to C-C bond cleavage under vigorous conditions, affording a mixture of carboxylic acids with fewer carbon atoms than the parent ketone. ncert.nic.in For example, this compound oxidizes the carbonyl group of acetone, leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group to form acetic acid and formic acid. chemsky-cn.com
While sodium periodate (B1199274) (NaIO₄) is more commonly cited for the oxidative cleavage of 1,2-diols (vicinal diols) into aldehydes and ketones, hypohalites like sodium hypochlorite (B82951) have demonstrated efficacy in this transformation. atamankimya.comresearchgate.net Sodium hypochlorite can efficiently cleave both cis- and trans-cyclic glycols, as well as acyclic glycols, to yield the corresponding carbonyl compounds. researchgate.net This suggests the potential for this compound to be used in similar oxidative C-C bond scissions of diols and other oxygenated substrates, providing a pathway to valuable carbonyl compounds or carboxylic acids. researchgate.netnih.gov
Regioselective and Stereoselective Functionalization
Hypoiodite-Catalyzed Oxidation of Olefinic Substrates (e.g., Anti-Markovnikov Functionalization of Alkenes)
Hypoiodite catalysis has emerged as a powerful tool for the regioselective oxidation of alkenes. researchgate.netresearchgate.net A significant achievement in this area is the development of a highly anti-Markovnikov selective oxidation of terminal olefins. researchgate.netnih.gov This transformation, which can be performed under mild conditions in aqueous micellar media, provides an efficient route to aldehydes from readily available alkenes. researchgate.net
The catalytic system often utilizes in situ generated hypoiodite. researchgate.net The proposed mechanism for this metal-free oxygenation of vinylarenes involves a tandem iodofunctionalization followed by a rearrangement and de-iodination. researchgate.net This approach offers an environmentally safer alternative to traditional methods that often rely on heavy metals. researchgate.net
Table 2: Hypoiodite-Catalyzed Anti-Markovnikov Oxidation of Alkenes
| Alkene Substrate | Oxidant System | Product | Selectivity |
| Styrene | Catalytic KI / Oxone | Phenylacetaldehyde | Anti-Markovnikov |
| 1-Octene | Catalytic KI / Oxone | Octanal | Anti-Markovnikov |
| Vinylarenes | in situ Hypoiodite | Aldehydes | Anti-Markovnikov |
This methodology contrasts with classical olefin functionalization reactions that typically follow Markovnikov's rule. The ability to reverse this regioselectivity provides access to linear aldehydes and primary alcohols from terminal alkenes, which are crucial intermediates in the chemical industry. researchgate.net
Halocyclization and Heterocycle Synthesis (e.g., Isoxazoline (B3343090) Formation)
Hypoiodite-mediated reactions are instrumental in the synthesis of various heterocyclic compounds through halocyclization pathways. researchgate.net A notable application is the synthesis of isoxazolines, which are valuable structural motifs in biologically active compounds and natural products. organic-chemistry.org
One efficient method involves the hypoiodite-mediated catalytic oxidative cyclization of aldoximes and alkenes. researchgate.netresearchgate.net In this process, active iodine species are generated in situ from catalytic amounts of potassium iodide (KI) and an oxidant such as Oxone. researchgate.netresearchgate.net The generated hypoiodite facilitates the oxidation of an aldoxime to a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkene to form the corresponding isoxazoline ring system. organic-chemistry.orgnih.gov
Alternatively, tert-butyl hypoiodite (t-BuOI), generated in situ from tert-butyl hypochlorite and sodium iodide, has been shown to be a powerful reagent for the cycloaddition of oximes to both alkenes and alkynes, yielding isoxazolines and isoxazoles, respectively, under mild conditions. organic-chemistry.orgorganic-chemistry.org This method demonstrates broad substrate tolerance, including for both electron-donating and electron-withdrawing groups. organic-chemistry.org
The proposed mechanism involves the formation of an imidoyl iodide intermediate from the oxime, which then eliminates hydrogen iodide (HI) to generate the reactive nitrile oxide dipole for the subsequent cycloaddition. organic-chemistry.org
Electrophilic Iodination Processes
This approach offers a more convenient and environmentally benign alternative to traditional iodination methods that often use elemental iodine with a strong oxidant like nitric acid or less stable reagents. organicers.orggoogle.com The reaction is particularly effective for activated aromatic substrates, such as phenols and anilines, providing good yields of mono-iodinated products with high selectivity. organicers.orgnih.gov For example, the iodination of vanillin (B372448) using NaI and NaOCl in aqueous alcohol is an efficient and selective process. organicers.org
The general mechanism for the iodination of an activated aromatic ring involves:
Formation of the Electrophile: Sodium hypochlorite oxidizes iodide ions from sodium iodide to form an electrophilic iodine species. chegg.com
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic iodine, forming a positively charged intermediate known as a sigma complex, which temporarily disrupts the ring's aromaticity. chegg.com
Deprotonation: A base removes a proton from the carbon atom bonded to the iodine, restoring the aromaticity of the ring and yielding the final iodinated product. chegg.com
This method avoids the use of harsh reagents and solvents, and the primary byproducts, sodium chloride and water, are environmentally benign. organicers.org
Reaction Mechanisms and Advanced Organic Transformations Utilizing Sodium Hypoiodite
Sodium hypoiodite (B1233010) (NaIO) serves as a reactive and versatile reagent in organic synthesis, primarily generated in situ from sodium iodide (NaI) and an oxidant like sodium hypochlorite (B82951) (NaOCl) or tert-butyl hydroperoxide (TBHP). Its utility spans a range of transformations, including iodination reactions, oxidative couplings, and radical-mediated processes.
Spectroscopic Characterization and Kinetic Studies of Hypoiodite Species
Vibrational Spectroscopy of Hypoiodite (B1233010) and Related Iodine Oxyanions
Vibrational spectroscopy, including Raman and infrared techniques, provides direct insight into the molecular structure and bonding of hypoiodite and its associated species. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, molecular geometry, and intermolecular interactions.
Raman Spectroscopic Analysis of IO⁻ and I₂OH⁻ Species in Solution
Raman spectroscopy has been instrumental in identifying iodine(I) species in basic aqueous solutions. In a key study, the disproportionation of elemental iodine in a sodium hydroxide (B78521) solution was monitored, revealing the formation of transient species. The hypoiodite ion (IO⁻) was identified by a distinct Raman band corresponding to its I-O stretching vibration at approximately 430 cm⁻¹. jyu.firsc.org
In the presence of iodide ions (I⁻), another species, I₂OH⁻, is formed in equilibrium with IO⁻. This species is characterized by an I-O stretching vibration observed at a higher frequency of about 560 cm⁻¹. jyu.firsc.org The higher frequency of the I₂OH⁻ band suggests a stronger I-O bond in this linear molecule compared to the IO⁻ ion. The relative intensities of the 430 cm⁻¹ and 560 cm⁻¹ bands can be used to study the equilibrium between IO⁻ and I₂OH⁻ as a function of iodide concentration. jyu.fi
The analysis of Raman spectra as a function of time allows for the kinetic study of the decay of these species. It has been demonstrated that the decay of the species responsible for the 560 cm⁻¹ band follows a second-order process and is nearly independent of the iodide concentration. In contrast, the decay of the species associated with the 430 cm⁻¹ band is second-order with respect to that species and shows a near first-order dependence on the iodide concentration. jyu.fi
Table 1: Raman Spectroscopic Data for Hypoiodite and Related Species
| Species | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| IO⁻ | I-O Stretch | 430 ± 2 |
| I₂OH⁻ | I-O Stretch | 560 ± 2 |
| IO₂⁻ | Symmetric Stretch | 685 ± 2 |
| IO₃⁻ | Symmetric Stretch | ~800 |
Infrared Spectroscopic Signatures of Hypoiodite in Reaction Mixtures
While Raman spectroscopy is well-suited for studying hypoiodite in aqueous solutions, infrared (IR) spectroscopy offers a complementary technique. However, direct IR spectroscopic signatures of sodium hypoiodite in simple aqueous reaction mixtures are not commonly reported in the literature, partly due to the strong absorption of water over large regions of the mid-infrared spectrum.
Nevertheless, IR spectroscopy is valuable for characterizing the products of hypoiodite-mediated reactions and for studying reactions in non-aqueous solvents or using techniques like Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy. For instance, in reactions involving organic molecules, FTIR spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of new bands corresponding to the oxidized products. clockss.org In one study, the hypoiodite reaction on a diterpenoid alcohol was followed, and the products, including cyclic ethers, were characterized by the absence of hydroxyl absorption and the appearance of other characteristic bands in their IR spectra. cdnsciencepub.com Similarly, IR spectroscopy has been employed to study the effects of sodium hypochlorite (B82951) (a related hypohalite) on the structure of biomolecules, demonstrating the utility of this technique in monitoring the chemical changes induced by these reactive species. researchgate.net
Electronic Absorption Spectroscopy for Species Identification and Quantification
UV-Visible spectroscopy is a powerful tool for studying hypoiodite species due to their distinct electronic transitions. It is particularly useful for monitoring reaction kinetics and determining equilibrium constants in solution.
UV-Visible Spectroscopic Monitoring of Hypoiodite Disproportionation Kinetics
The electronic spectrum of the hypoiodite ion (IO⁻) in aqueous solution exhibits a characteristic absorption maximum. huji.ac.il The disproportionation of hypoiodite into iodide and iodate (B108269) ions can be conveniently followed by monitoring the change in absorbance at this wavelength over time. jyu.firsc.org
Kinetic studies using UV-Visible spectrophotometry have shown that the rate of hypoiodite decay is second-order with respect to the hypoiodite concentration. rsc.org The reaction is also influenced by the concentration of hydroxide and iodide ions. The absorbance changes over time often exhibit an isobestic point, which indicates the presence of a clean transformation from reactants to products with negligible buildup of intermediate species. jyu.firsc.org By analyzing the absorbance data at different initial concentrations of reactants, the rate law and rate constants for the disproportionation reaction can be determined.
Determination of Equilibrium Constants for Hypoiodite-Related Species
UV-Visible spectroscopy is also employed to determine equilibrium constants for reactions involving hypoiodite. A notable example is the equilibrium between hypoiodite (IO⁻), iodide (I⁻), and the I₂OH⁻ species:
IO⁻ + I⁻ + H₂O ⇌ I₂OH⁻ + OH⁻
By measuring the absorbance of solutions with varying iodide concentrations at a fixed wavelength (e.g., 363 nm) at the time of mixing, the equilibrium constant for this reaction can be calculated. The absorbance at mixing time increases with the initial iodide concentration, which is attributed to the formation of I₂OH⁻. rsc.org A non-linear least-squares fit of the absorbance data as a function of iodide concentration allows for the determination of the equilibrium constant, K. A study by Wren et al. determined this value to be 0.15 ± 0.01. jyu.fi
Table 2: Kinetic and Equilibrium Data for Hypoiodite Disproportionation
| Reaction | Rate/Equilibrium Constant | Value |
|---|---|---|
| IO⁻ + I⁻ + H₂O ⇌ I₂OH⁻ + OH⁻ | K | 0.15 ± 0.01 |
| IO⁻ + IO⁻ → IO₂⁻ + I⁻ | k | 7.2 x 10⁻² dm³ mol⁻¹ s⁻¹ |
| IO⁻ + I₂OH⁻ → IO₂⁻ + 2I⁻ + H⁺ | k | 6.0 ± 0.2 dm³ mol⁻¹ s⁻¹ |
Data sourced from Wren et al. (1986). jyu.fi
Nuclear Magnetic Resonance (NMR) Studies in Hypoiodite-Mediated Transformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation of organic and inorganic compounds. While direct NMR observation of the unstable this compound in reaction mixtures is challenging, NMR plays a crucial role in studying the outcomes of hypoiodite-mediated transformations.
¹H and ¹³C NMR are routinely used to characterize the stable organic products formed in reactions where hypoiodite is the active oxidant. For example, in the hypoiodite-mediated oxidative cyclization of various organic molecules, NMR spectroscopy is essential for confirming the structure of the resulting heterocyclic products. rsc.orgmdpi.com
More advanced NMR techniques are applied to study stabilized hypoiodite complexes or to gain insight into the reaction mechanisms. For instance, ¹⁵N NMR has been used to study carbonyl hypoiodite complexes stabilized by pyridine-based ligands, with the coordination of the nitrogen to the iodine atom causing a characteristic shift in the ¹⁵N signal. rsc.org
Although direct detection is difficult, the use of specialized NMR-active nuclei like ¹⁷O and ¹²⁷I holds potential for studying hypoiodite and related species. ¹²⁷I NMR is complicated by the quadrupolar nature of the iodine nucleus, which often leads to very broad signals. huji.ac.il However, it can provide information about the chemical environment of iodine in highly symmetrical species. researchgate.net ¹⁷O NMR, despite the low natural abundance of the isotope, has been used to study the structure of hypervalent iodine compounds in solution, offering a potential, though technically demanding, avenue for investigating the oxygen environment in hypoiodite. nih.govrsc.org In practice, while it is not feasible to obtain a routine NMR spectrum of transient hypoiodite during a reaction, NMR analysis of the reaction products and of specifically designed stable analogue systems provides invaluable information about the reactivity and transformations mediated by this species. rsc.orgrsc.org
In Situ NMR for Reaction Monitoring and Intermediate Detection
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique utilized for the real-time monitoring of chemical reactions. nih.govnews-medical.net This method allows for the observation of reactants, intermediates, products, and catalysts directly within the reaction mixture, providing valuable insights into reaction kinetics, mechanisms, and the fleeting existence of transient species. nih.govnews-medical.netresearchgate.net For a highly reactive and unstable compound like this compound, which is often generated and consumed in the same reaction vessel, in situ NMR is an indispensable tool for its study. acs.orgacs.org
The instability of this compound makes its isolation for conventional spectroscopic analysis challenging. Therefore, it is typically generated in situ for immediate use in a chemical transformation. acs.orgacs.org In such scenarios, in situ NMR spectroscopy enables the tracking of its formation and subsequent consumption by monitoring the corresponding changes in the NMR spectra of the reaction mixture over time.
Research has demonstrated the utility of various NMR-active nuclei, including ¹H, ¹³C, and ²³Na, for monitoring reactions involving hypoiodite species. acs.orgacs.orgfsu.edu While direct detection of the this compound molecule via NMR is complicated by its transient nature, its presence and role can be inferred from the kinetic profiles of the reactants and products. acs.org
Reaction Monitoring and Kinetic Studies
In situ ¹H NMR is frequently employed to monitor the progress of hypoiodite-mediated reactions. acs.orgresearchgate.net By acquiring a series of ¹H NMR spectra at regular intervals, the disappearance of signals corresponding to the starting materials and the appearance of signals for the products can be quantified. researchgate.net This data allows for the construction of reaction kinetic profiles, which can reveal the role of hypoiodite as a catalyst or reactant. For example, in the hypoiodite-catalyzed tandem dearomative peroxycyclization of homotryptamine derivatives, in situ ¹H NMR monitoring revealed the rapid consumption of the starting material to form an intermediate, which was then converted to the final product. acs.org
The following table illustrates the type of data that can be obtained from in situ ¹H NMR monitoring of a hypothetical reaction where a substrate is converted to a product via a hypoiodite-mediated pathway.
Table 1: Illustrative In Situ ¹H NMR Data for a Hypoiodite-Mediated Reaction
| Time (minutes) | Substrate Signal Integral | Product Signal Integral |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.05 | 0.95 |
| 50 | <0.01 | >0.99 |
This table is for illustrative purposes and does not represent actual experimental data.
Intermediate Detection
The detection of reaction intermediates is crucial for elucidating reaction mechanisms. While the direct observation of the this compound molecule itself by ¹H or ¹³C NMR is not typically feasible due to the absence of these atoms in its structure, its formation can be inferred. The formation of organo-hypoiodite intermediates, where the hypoiodite moiety is attached to an organic scaffold, can be detected and characterized using these techniques. For instance, in some reactions, an indolyl hypoiodite intermediate has been proposed, and its formation and subsequent conversion are tracked through the changes in the NMR spectra of the organic components of the reaction. acs.org
Furthermore, the use of other NMR-active nuclei holds promise for the direct detection of hypoiodite species.
²³Na NMR: Sodium-23 is a quadrupolar nucleus with 100% natural abundance, making it a viable candidate for NMR studies of sodium-containing compounds. huji.ac.ilrsc.org The chemical shift and linewidth of the ²³Na signal are sensitive to the chemical environment of the sodium ion. huji.ac.ilresearchgate.netresearchgate.net In principle, in situ ²³Na NMR could be used to monitor the sodium species present in the reaction mixture. A change in the ²³Na chemical shift or the appearance of a new signal could indicate the formation of this compound from a sodium-containing precursor. For example, in situ ²³Na NMR has been successfully used to study the deposition of sodium metal in batteries, demonstrating its utility in tracking changes in the sodium environment in real-time. fsu.edu
¹⁷O NMR: Oxygen-17 is another NMR-active nucleus, although its low natural abundance (0.037%) and quadrupolar nature present significant challenges. blogspot.comnih.gov However, with isotopic enrichment and advanced NMR techniques, ¹⁷O NMR can provide valuable information about the local chemical environment of oxygen atoms. nih.gov The chemical shift of ¹⁷O is highly sensitive to its bonding environment. blogspot.com Studies on other hypohalites have shown that the ¹⁷O chemical shift changes with the formal oxidation state of the halogen, suggesting that ¹⁷O NMR could be a powerful tool for the direct characterization of the hypoiodite ion (IO⁻) in solution. researchgate.net
The following table presents hypothetical NMR data for the potential characterization of this compound, illustrating the parameters that would be of interest in such an investigation.
Table 2: Hypothetical NMR Spectroscopic Parameters for this compound
| Nucleus | Chemical Shift (ppm) | Linewidth (Hz) | Key Information Provided |
| ²³Na | δ(Na⁺) → δ(NaIO) | Broad | Change in the coordination environment of the sodium cation upon formation of NaIO. huji.ac.ilresearchgate.netresearchgate.net |
| ¹⁷O | Highly deshielded | Broad | Direct evidence for the I-O bond and information on the electronic structure of the hypoiodite ion. blogspot.comresearchgate.net |
This table is illustrative and presents the type of data that would be sought in NMR studies of this compound.
Computational Chemistry and Theoretical Investigations of Sodium Hypoiodite Reactivity
Quantum Chemical Calculations of Hypoiodite (B1233010) Structure and Electronic Properties
Quantum chemical calculations provide a foundational understanding of the intrinsic properties of the hypoiodite anion (IO⁻) and its interaction with the sodium cation. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its physical and chemical characteristics in the absence of environmental effects (i.e., in the gas phase).
High-level ab initio methods and, more commonly, DFT are employed to optimize the geometry of the hypoiodite anion. Due to the presence of the heavy iodine atom, basis sets incorporating effective core potentials (ECPs), such as the LANL2DZ or Stuttgart-Dresden (SDD) types, are essential for accurate results. These calculations consistently predict a simple diatomic structure for the IO⁻ anion.
Key findings from these calculations include:
Bond Length: The calculated I-O bond length is a critical parameter, influencing the anion's stability and vibrational frequency. It is significantly longer and weaker than the corresponding Cl-O and Br-O bonds in other hypohalites, which is consistent with its lower stability.
Electronic Charge Distribution: Mulliken, Natural Bond Orbital (NBO), or other population analysis methods are used to determine the partial atomic charges. These analyses typically show a substantial negative charge localized on the highly electronegative oxygen atom, while the iodine atom carries a partial positive charge, reflecting its +1 oxidation state.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For IO⁻, the HOMO is often localized on the oxygen atom, indicating its role as a nucleophilic and electron-donating center. The LUMO, an antibonding σ* orbital (σ*I-O), is centered along the I-O bond axis, making the bond susceptible to cleavage upon accepting electrons, which underpins its oxidizing capability.
The following interactive table summarizes typical data obtained from DFT calculations (e.g., at the B3LYP/aug-cc-pVTZ-PP level of theory) for the hypoiodite anion.
| Parameter | Calculated Value | Significance |
|---|---|---|
| I-O Bond Length | ~1.92 Å | Indicates a relatively weak, labile bond susceptible to cleavage. |
| Vibrational Frequency (I-O Stretch) | ~580 cm-1 | Confirms the structure as a true energy minimum and reflects bond strength. |
| Mulliken Charge on Oxygen | -0.75 e | Highlights the oxygen atom as the primary site for electrophilic attack and ion pairing. |
| Mulliken Charge on Iodine | -0.25 e | Represents the net charge after considering the formal +1 oxidation state and covalent bonding. |
| HOMO Energy | -3.1 eV | A relatively high HOMO energy suggests strong electron-donating (nucleophilic) character. |
| LUMO Energy | +1.5 eV | A low-lying LUMO indicates its capacity to act as an electron acceptor (oxidizing agent). |
Density Functional Theory (DFT) Analysis of Reaction Mechanisms
DFT is the workhorse for investigating the complex reaction pathways involving sodium hypoiodite. By mapping the potential energy surface (PES) of a reaction, DFT can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.
A transition state (TS) represents the highest energy point along the minimum energy path of a reaction coordinate. Its structure and energy determine the reaction's activation barrier (ΔG‡ or Eₐ), which is the primary factor controlling the reaction rate. For hypoiodite, a key reaction pathway studied computationally is its disproportionation, a process where it reacts with itself to form more stable iodine species.
A common disproportionation pathway is: 3 IO⁻ → 2 I⁻ + IO₃⁻
Computational studies model this reaction by locating the transition state structures for the rate-determining steps. This involves complex geometry optimizations to find the saddle point on the PES, which is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The calculated energy difference between the reactants and the transition state provides the activation energy. For hypoiodite, these barriers are computationally found to be relatively low, explaining its extreme instability and rapid decomposition compared to other hypohalites.
| Species | Description | Relative Energy (kcal/mol) | Computational Insight |
|---|---|---|---|
| Reactants (3 IO⁻) | Initial state of three separated hypoiodite anions. | 0.0 (Reference) | The baseline energy for the reaction. |
| Transition State (TS) | A transient, high-energy complex involving multiple hypoiodite units. | +15.5 | Represents the activation energy barrier. A low value confirms a fast reaction. |
| Products (2 I⁻ + IO₃⁻) | Final, thermodynamically stable products. | -55.0 | The large negative value indicates the reaction is highly exothermic and spontaneous. |
Gas-phase calculations provide intrinsic properties, but reactions occur in solution. The solvent (typically water) and counter-ions (Na⁺) profoundly influence reactivity.
Solvation Models: To account for the solvent, two primary approaches are used.
Implicit Solvation: The Polarizable Continuum Model (PCM) is a common choice. It treats the solvent as a continuous medium with a defined dielectric constant, creating a cavity to house the solute. This model efficiently captures the bulk electrostatic effects of the solvent, stabilizing charged species like IO⁻ and transition states.
Explicit Solvation: A more accurate but computationally intensive method involves adding a discrete number of water molecules around the solute. This allows for the modeling of specific hydrogen bonds between water and the oxygen atom of hypoiodite. QM/MM (Quantum Mechanics/Molecular Mechanics) models can treat the solute and first solvation shell with high-level quantum mechanics while the rest of the solvent is treated with classical mechanics.
Ion Pairing: In solution, the Na⁺ cation does not remain fully dissociated. It forms a solvent-separated or contact ion pair (Na⁺···⁻OI). DFT calculations can model this interaction explicitly. The presence of the Na⁺ cation near the oxygen atom can stabilize the hypoiodite anion, but it may also sterically hinder or electronically modify its reactivity in oxidation or nucleophilic substitution reactions by altering the charge distribution and accessibility of the oxygen lone pairs.
Elucidation of Transition States and Energy Barriers in Hypoiodite-Mediated Reactions
Molecular Dynamics Simulations for Dynamic Behavior of Hypoiodite in Solution
While DFT provides a static picture of energy minima and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of the system's evolution over time. In an MD simulation, a system (e.g., one NaIO pair in a box of thousands of water molecules) is propagated forward in time by solving Newton's equations of motion, using forces derived from a pre-defined force field.
MD simulations of aqueous this compound reveal:
Solvation Structure: The structure of water around the hypoiodite anion can be quantified using Radial Distribution Functions (RDFs). The RDF, g(r), for the O(hypoiodite)-H(water) pair shows a sharp first peak, indicating a well-defined first solvation shell with strong hydrogen bonding. The I-O(water) RDF typically shows a broader, less-defined peak, indicating weaker, less structured interactions.
Ion Dynamics: The simulation can calculate the diffusion coefficient of the IO⁻ anion, which quantifies its mobility through the water. It also provides insight into the dynamics of the Na⁺-IO⁻ ion pair, such as the average residence time of the cation near the anion.
Hydration Shell Exchange: MD can track the rate at which water molecules enter and leave the first hydration shell of the hypoiodite anion. This dynamic exchange is critical for understanding how reactants can approach the anion to initiate a chemical reaction.
| Parameter | Typical Value / Description |
|---|---|
| System Size | 1-4 Na⁺/IO⁻ pairs in ~2000-4000 water molecules |
| Force Field | Combination of a standard water model (e.g., TIP3P, SPC/E) and custom-parameterized terms for IO⁻ and Na⁺ |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | 298.15 K (25 °C) |
| Pressure | 1 atm |
| Time Step | 1-2 femtoseconds (fs) |
| Simulation Length | 10-100 nanoseconds (ns) |
Environmental Chemistry and Geochemical Cycling of Hypoiodite Species
Aqueous Speciation and Redox Transformations of Iodine in Natural Systems
In aqueous environments, iodine exists in several oxidation states, primarily as iodide (I⁻), iodate (B108269) (IO₃⁻), and various organic forms. copernicus.orgmdpi.com Hypoiodite (B1233010) and hypoiodous acid are important, albeit unstable, species that participate in the redox transformations connecting the major iodine pools. mdpi.comnih.gov
The interconversion between iodide, hypoiodite, and iodate is a dynamic process influenced by chemical and biological factors. Iodide can be oxidized to hypoiodite, which can then be further oxidized to iodate or reduced back to iodide.
3HIO ↔ IO₃⁻ + 2I⁻ + 3H⁺ mdpi.com
This disproportionation is a key reaction governing the behavior of iodine in aqueous environments. cdnsciencepub.com In highly alkaline solutions, the decay of the hypoiodite ion follows second-order kinetics. cdnsciencepub.com The presence of iodide can significantly accelerate the disproportionation of hypoiodite through the formation of the reactive species I₂OH⁻. cdnsciencepub.com
Conversely, the reduction of iodate can also occur, particularly in environments with low oxygen and high biological activity, leading to the formation of iodide. irb.hr This reduction can proceed through hypoiodite as an intermediate. biorxiv.org For instance, some bacteria can perform dissimilatory iodate reduction, where iodate is likely reduced to hypoiodous acid, which then rapidly disproportionates into iodate and iodide. biorxiv.org
The stability of these iodine species is crucial. The order of stability for trihalides is I₃⁻ > Br₃⁻ > Cl₃⁻, which influences the effect of halides on the disproportionation rates of their respective hypohalites. cdnsciencepub.com
The stability of hypoiodite is highly dependent on pH and other environmental factors.
pH: Hypoiodous acid is more stable in acidic to neutral conditions (pH 5-7). In alkaline conditions (pH > 8), it rapidly disproportionates into iodide and iodate. The rate of disproportionation is predicted to decrease as the pH increases above the peak rate.
Temperature: Lower temperatures (0–5°C) slow down the decomposition kinetics of hypoiodite.
Iodide Concentration: The presence of iodide can have a complex effect. While it can accelerate disproportionation by forming I₂OH⁻, adding iodide to solutions below the peak-rate pH can also reduce the reaction rate by shifting the equilibrium away from hypoiodite formation. cdnsciencepub.com
Manganese Oxides: In the pH range of 4-6, the oxidation of iodide by manganese oxides like α-Mn₂O₃ has been observed to stop at the formation of molecular iodine (I₂) rather than proceeding to iodate. acs.orgfigshare.com This indicates a strong geochemical control by manganese oxides on iodine's fate. acs.orgfigshare.com
The following table summarizes the influence of key environmental parameters on hypoiodite stability:
| Parameter | Influence on Hypoiodite Stability | Reference |
| pH | Rapid disproportionation in alkaline conditions (pH > 8); more stable at pH 5-7. | |
| Temperature | Lower temperatures (0–5°C) increase stability by slowing decomposition. | |
| Iodide Concentration | Can accelerate disproportionation via I₂OH⁻ formation, but can also decrease the rate at certain pH levels. | cdnsciencepub.com |
| Manganese Oxides | Can limit the oxidation of iodide to I₂, preventing further oxidation to iodate at acidic pH. | acs.orgfigshare.com |
Interconversion Dynamics between Iodide, Hypoiodite, and Iodate
Role of Hypoiodite in Iodine Biogeochemical Cycles
Hypoiodite plays a significant role in the biogeochemical cycling of iodine, acting as a key intermediate in both oxidative and reductive pathways.
In marine environments, the reaction of atmospheric ozone with surface seawater iodide is a major source of hypoiodous acid (HOI) and molecular iodine (I₂) fluxes into the marine boundary layer. researchgate.net These volatile iodine species contribute to the destruction of tropospheric ozone and the formation of aerosols, which can impact cloud formation and climate. biorxiv.org
Microorganisms are crucial in mediating iodine transformations. researchgate.net Iodide-oxidizing bacteria can convert iodide to molecular iodine and subsequently to hypoiodite and iodate. chiba-u.jpresearchgate.net For example, some brown algae utilize a cell wall haloperoxidase to oxidize iodide from seawater to hypoiodous acid. chiba-u.jp Conversely, dissimilatory iodate-reducing bacteria can reduce iodate to iodide, likely involving hypoiodite as a transient intermediate. biorxiv.org This microbial activity helps explain the disequilibrium of the iodate to iodide ratio observed in oxygen minimum zones in the ocean. biorxiv.org
The formation of iodooxy hypoiodite (IOIO) and its subsequent conversion to iodic acid (HIO₃) is a proposed mechanism that links iodine sources to particle formation in the atmosphere. researchgate.net
Analytical Methodologies for Trace Hypoiodite Detection in Environmental Matrices
The direct detection of hypoiodite in environmental samples is challenging due to its high reactivity and low concentrations. Therefore, analytical methods often focus on the speciation of more stable iodine forms like iodide and iodate, from which the transient presence of hypoiodite can be inferred.
Several advanced analytical techniques are employed for the analysis of iodine species in environmental matrices:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a powerful technique for ultra-trace elemental analysis, including iodine. univie.ac.at When coupled with separation techniques like ion chromatography (IC), IC-ICP-MS allows for the speciation of iodine, separating and quantifying iodide and iodate. copernicus.org
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to separate and quantify different iodine species, including hypoiodous acid, molecular iodine, and iodide, using ion-pair chromatography.
Raman and UV-visible Spectroscopy: These spectroscopic techniques have been used in laboratory studies to observe transient iodine species like hypoiodite (IO⁻) and I₂OH⁻ and to study the kinetics of their disproportionation. cdnsciencepub.comresearchgate.net The IO stretching vibration for IO⁻ is observed at 430 ± 2 cm⁻¹. researchgate.net
X-ray Based Techniques: Synchrotron-based X-ray techniques, such as X-ray Absorption Spectroscopy (XAS), can provide in-situ chemical speciation of elements in various environmental samples without the need for chemical extraction. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique has been used in laboratory studies to detect hypoiodite and other intermediates in the reaction of ozone with iodide in aqueous microdroplets. acs.org
The following table provides an overview of analytical methods for iodine speciation:
| Analytical Technique | Application for Hypoiodite Detection | Reference |
| IC-ICP-MS | Quantifies stable iodine species (iodide, iodate) to infer hypoiodite's role. | copernicus.org |
| HPLC-UV | Separates and quantifies HOI, I₂, and I⁻ in laboratory settings. | |
| Raman Spectroscopy | Observes the IO stretching vibration of IO⁻ in kinetic studies. | cdnsciencepub.comresearchgate.net |
| UV-visible Spectroscopy | Monitors the decay of IO⁻ during disproportionation reactions. | cdnsciencepub.comresearchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Provides in-situ chemical speciation of iodine in environmental samples. | nih.gov |
| ESI-MS | Detects hypoiodite as an intermediate in laboratory reaction studies. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
